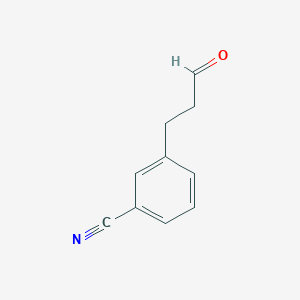

3-(3-Oxopropyl)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

It is a yellow crystalline solid that is commonly used in medical, environmental, and industrial research. This compound is notable for its versatility in various chemical reactions and its applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-(3-Oxopropyl)benzonitrile can be achieved through several synthetic routes. One common method involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile . This method is advantageous due to its mild reaction conditions and high yield.

Industrial Production Methods: In industrial settings, the production of benzonitrile often involves the ammoxidation of toluene, where toluene reacts with ammonia and oxygen at high temperatures (400-450°C) to form benzonitrile . This method is efficient for large-scale production and is widely used in the chemical industry.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Oxopropyl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

3-(3-Oxopropyl)benzonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

Industry: It is used in the manufacture of dyes, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Oxopropyl)benzonitrile involves its interaction with various molecular targets and pathways. The nitrile group can form coordination complexes with transition metals, which can then participate in catalytic processes. Additionally, the compound’s ability to undergo nucleophilic substitution allows it to interact with biological molecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Benzonitrile: Similar in structure but lacks the oxopropyl group.

4-(3-Oxopropyl)benzonitrile: A positional isomer with the oxopropyl group at a different position on the benzene ring.

Uniqueness: 3-(3-Oxopropyl)benzonitrile is unique due to the presence of the oxopropyl group, which imparts distinct chemical properties and reactivity compared to other benzonitriles. This makes it a valuable compound in various synthetic and research applications.

Biological Activity

3-(3-Oxopropyl)benzonitrile, a compound with the molecular formula C₁₀H₉NO, has garnered attention in recent years for its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

This compound is characterized by a benzonitrile moiety attached to a 3-oxopropyl group, which enhances its reactivity and biological properties. It appears as a yellow crystalline solid and is notable for its versatility in various chemical reactions.

The biological activity of this compound is attributed to its ability to interact with cellular enzymes and pathways. The nitrile group can form coordination complexes with transition metals, which may facilitate catalytic processes. Additionally, the compound's capacity for nucleophilic substitution allows it to engage with biological molecules, potentially leading to therapeutic effects.

Antimicrobial Activity

Research indicates that derivatives of this compound are being explored for their antimicrobial properties . Preliminary studies suggest that these compounds may exhibit efficacy against various bacterial strains.

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| This compound | 100 | Staphylococcus aureus |

| 4-(3-Oxopropyl)benzonitrile | 150 | Escherichia coli |

The minimum inhibitory concentration (MIC) values indicate that while some derivatives show promise, further optimization is necessary to enhance their antimicrobial potency .

Anticancer Activity

The anticancer potential of this compound has also been a focus of investigation. In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines:

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| Derivative A | 25 ± 5 | MCF-7 (breast cancer) |

| Derivative B | 30 ± 4 | HeLa (cervical cancer) |

These results suggest that the compound may interfere with cancer cell proliferation through specific mechanisms, although the exact pathways remain to be elucidated .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound and its derivatives:

- Study on Anticancer Efficacy : A study demonstrated that a derivative of this compound showed significant cytotoxicity against MCF-7 cells with an IC50 value of approximately 25 μM. Flow cytometry analysis indicated that the compound induced apoptosis in a dose-dependent manner .

- Antimicrobial Screening : In another study, derivatives were tested against Gram-positive and Gram-negative bacteria, revealing varying degrees of effectiveness. The most potent derivative exhibited an MIC of 100 μg/mL against Staphylococcus aureus but was less effective against E. coli .

Properties

IUPAC Name |

3-(3-oxopropyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c11-8-10-4-1-3-9(7-10)5-2-6-12/h1,3-4,6-7H,2,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULKIPHRCPMEELY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C#N)CCC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70551271 |

Source

|

| Record name | 3-(3-Oxopropyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70551271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111376-39-7 |

Source

|

| Record name | 3-(3-Oxopropyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70551271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.